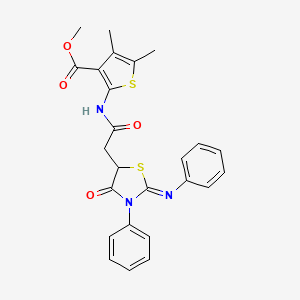![molecular formula C28H26N4O5 B2784065 1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1251703-22-6](/img/structure/B2784065.png)
1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
科学的研究の応用
Novel Histamine H3 Receptor Ligands
A study by Amon et al. (2007) developed fluorescent-tagged nonimidazole histamine H3 receptor ligands, synthesizing different (3‐phenoxypropyl)piperidine derivatives. These compounds exhibit good to excellent histamine hH3 receptor affinities, with some being among the most potent ligands known, potentially aiding in the understanding of histamine H3 receptor binding sites (Amon et al., 2007).
Fibrates with Piperidine Moiety
Research by Komoto et al. (2000) synthesized new fibrates incorporating piperidine structures, showing superior activities in reducing triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models. This highlights the potential of piperidine derivatives in developing more effective fibrates (Komoto et al., 2000).
Central Nervous System Agents
A study focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. The synthesized compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity and prompting further studies on analogues (Bauer et al., 1976).
Neuropeptide Y Y1 Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized a series of novel benzimidazoles as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. The study highlighted the importance of the piperidine ring's orientation and spacing relative to the benzimidazole for maximizing affinity for the Y1 receptor (Zarrinmayeh et al., 1998).
AMPA Receptor Modulation
Arai et al. (1994) discovered that 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine enhances AMPA receptor-mediated currents, suggesting a mechanism for its cognitive-enhancing effects. This study provides insight into how modifications of the piperidine structure can influence central nervous system function (Arai et al., 1994).
特性
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-18-4-3-5-20(14-18)30-10-12-31(13-11-30)28-29-23-15-19(27(34)35-2)6-8-22(23)26(33)32(28)21-7-9-24-25(16-21)37-17-36-24/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZSTVZTYSGPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

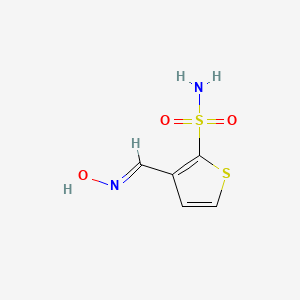

![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)


![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)
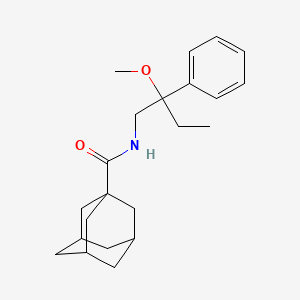

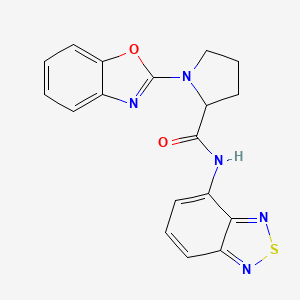
![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)
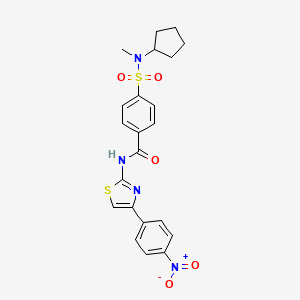
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
